molecular formula C11H13N3O2 B11493548 (5-Hydroxymethyl-3-(O-tolyl)-3H-[1,2,3]triazol-4-yl)methanol

(5-Hydroxymethyl-3-(O-tolyl)-3H-[1,2,3]triazol-4-yl)methanol

Cat. No.: B11493548
M. Wt: 219.24 g/mol
InChI Key: JCXHDUWMMVSUBP-UHFFFAOYSA-N
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Description

[5-(HYDROXYMETHYL)-1-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL: is a triazole derivative known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring substituted with a hydroxymethyl group and a 2-methylphenyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(HYDROXYMETHYL)-1-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL typically involves the following steps:

    Formation of the Triazole Ring:

    Substitution Reactions: The hydroxymethyl and 2-methylphenyl groups are introduced through substitution reactions, often involving nucleophilic substitution or electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions such as temperature, pressure, and reactant concentrations.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Transition metal catalysts like palladium or platinum for facilitating substitution reactions.

Major Products

    Oxidation Products: Aldehydes and carboxylic acids derived from the hydroxymethyl group.

    Reduction Products: Various triazole derivatives with altered electronic properties.

    Substitution Products: Aromatic compounds with different functional groups attached to the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine

    Drug Development: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure and biological activity.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry

    Agriculture: Applied in the formulation of agrochemicals for pest control and crop protection.

    Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.

Mechanism of Action

The mechanism of action of [5-(HYDROXYMETHYL)-1-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to, altering their activity.

    Pathways: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    [5-(HYDROXYMETHYL)-1-PHENYL-1H-1,2,3-TRIAZOL-4-YL]METHANOL: Similar structure but without the methyl group on the phenyl ring, affecting its chemical properties.

Uniqueness

    Functional Groups: The presence of both hydroxymethyl and 2-methylphenyl groups provides unique reactivity and potential for diverse applications.

    Biological Activity: Exhibits distinct biological activities compared to similar compounds, making it valuable for specific research and therapeutic purposes.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

[5-(hydroxymethyl)-1-(2-methylphenyl)triazol-4-yl]methanol

InChI

InChI=1S/C11H13N3O2/c1-8-4-2-3-5-10(8)14-11(7-16)9(6-15)12-13-14/h2-5,15-16H,6-7H2,1H3

InChI Key

JCXHDUWMMVSUBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)CO)CO

Origin of Product

United States

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